REACTION_CXSMILES
|
C(=O)(O)O.[NH2:5][C:6]([NH2:8])=[NH:7].CO.[CH3:11][O:12][C:13]1[C:18]([O:19][CH3:20])=[CH:17][C:16]([CH:21]=[C:22]([CH2:25]OC)[C:23]#[N:24])=[C:15]([CH3:28])[CH:14]=1>C[O-].[Na+].CS(C)=O>[CH3:11][O:12][C:13]1[C:18]([O:19][CH3:20])=[CH:17][C:16]([CH2:21][C:22]2[C:23]([NH2:24])=[N:7][C:6]([NH2:8])=[N:5][CH:25]=2)=[C:15]([CH3:28])[CH:14]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
3-(4,5-dimethoxy-2-methyl-phenyl)-2-methoxymethyl-acrylonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1OC)C=C(C#N)COC)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3.5 hours at 85° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removed via a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
CUSTOM
|
Details
|
the crude filtrate was recrystallized in DMF
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(CC=2C(=NC(=NC2)N)N)C=C1OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |